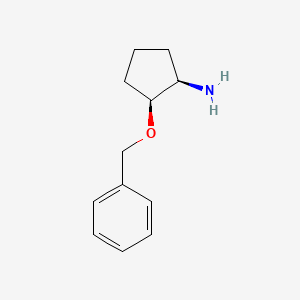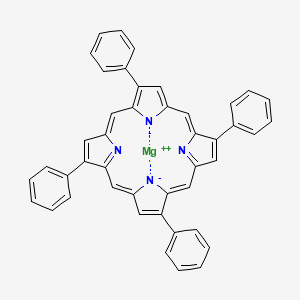
Magnesium meso-tetraphenylporphine 1-hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium meso-tetraphenylporphine 1-hydrate is an organometallic compound with the chemical formula C44H28MgN4·H2O. It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll. This compound is characterized by its purple crystalline appearance and is used in various scientific and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Magnesium meso-tetraphenylporphine 1-hydrate is typically synthesized by reacting meso-tetraphenylporphine with a magnesium salt in a suitable solvent. Common solvents include chloroform and dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete incorporation of the magnesium ion into the porphyrin ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Magnesium meso-tetraphenylporphine 1-hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the magnesium ion.
Reduction: It can be reduced to form lower oxidation states.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens and alkyl halides are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of magnesium(III) porphyrin derivatives, while reduction can yield magnesium(I) porphyrin compounds .
科学的研究の応用
Magnesium meso-tetraphenylporphine 1-hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in mimicking biological systems such as photosynthesis and respiration.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique optical properties
作用機序
The mechanism of action of magnesium meso-tetraphenylporphine 1-hydrate involves its ability to interact with light and other electromagnetic radiation. The compound absorbs light in the visible spectrum and can transfer this energy to other molecules, making it useful in photodynamic therapy and other applications. The magnesium ion plays a crucial role in stabilizing the porphyrin ring and facilitating these interactions .
類似化合物との比較
Similar Compounds
Zinc meso-tetraphenylporphine: Similar in structure but contains zinc instead of magnesium.
Copper meso-tetraphenylporphine: Contains copper and exhibits different redox properties.
Iron meso-tetraphenylporphine: Contains iron and is studied for its role in mimicking hemoglobin
Uniqueness
Magnesium meso-tetraphenylporphine 1-hydrate is unique due to its specific interaction with light and its stability under various conditions. These properties make it particularly useful in applications such as photodynamic therapy and optoelectronics, where other similar compounds may not perform as effectively .
特性
分子式 |
C44H28MgN4 |
|---|---|
分子量 |
637.0 g/mol |
IUPAC名 |
magnesium;2,7,12,17-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Mg/c1-5-13-29(14-6-1)37-21-33-26-42-39(31-17-9-3-10-18-31)23-35(47-42)28-44-40(32-19-11-4-12-20-32)24-36(48-44)27-43-38(30-15-7-2-8-16-30)22-34(46-43)25-41(37)45-33;/h1-28H;/q-2;+2 |
InChIキー |
BYRNNFZQCXHSCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=NC(=CC5=C(C=C([N-]5)C=C6C(=CC(=N6)C=C2[N-]3)C7=CC=CC=C7)C8=CC=CC=C8)C=C4C9=CC=CC=C9.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


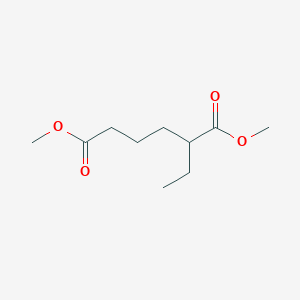
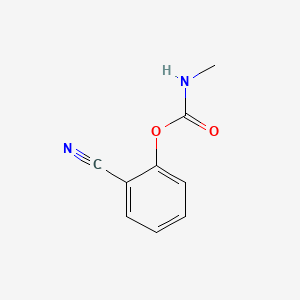
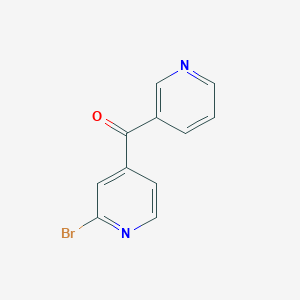
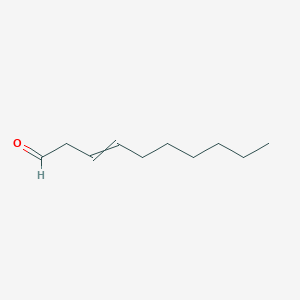
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)
![3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one](/img/structure/B13793117.png)
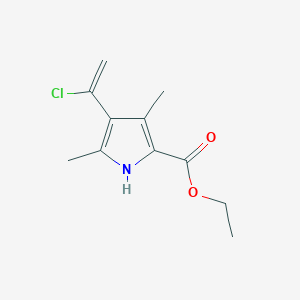

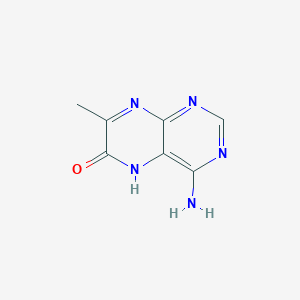
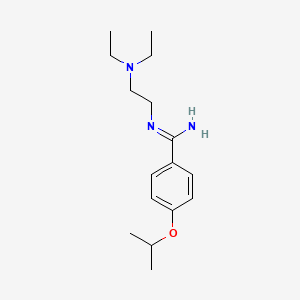
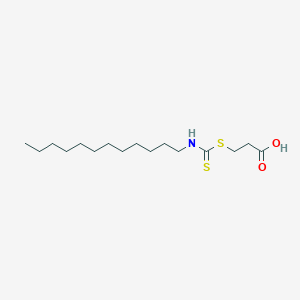

![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)
